
2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C28H28FN3O4 and its molecular weight is 489.547. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Quinazolinone-based Derivatives
Quinazolinone-based compounds have been synthesized and characterized for their potential as dual inhibitors targeting VEGFR-2 and EGFR tyrosine kinases. A specific study by Riadi et al. (2021) detailed the synthesis of an ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, demonstrating potent cytotoxic activity against human cancer cell lines including cervical, lung adenocarcinoma, and triple negative breast cancer cells. This compound showed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Anticancer Potential of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate
Fang et al. (2016) explored the anticancer activities of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds were tested against various human cancer cell lines, showing moderate to high antitumor activities. The study highlights the synthesis method and the pharmacological screening, indicating these compounds' potential as new anticancer agents (Fang et al., 2016).
Radiolabeled Quinoline Derivatives for PET Imaging
A study on 18F-labeled PET ligands based on quinoline derivatives, specifically 18F-FEAC and 18F-FEDAC, investigated their kinetics in the monkey brain and imaging capabilities in the infarcted rat brain. These compounds showed significant uptake in TSPO-rich organs and facilitated visualization of TSPO expression increase in the infarcted rat brain, suggesting their utility for imaging studies related to brain injuries (Yui et al., 2010).
Antibacterial Activities of Quinolone Derivatives
Kuramoto et al. (2003) reported on a novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, exhibiting extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This compound outperformed trovafloxacin against clinical isolates, providing insights into the structure-activity relationship and the potential for developing new antibacterial agents (Kuramoto et al., 2003).
Propiedades
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O4/c1-4-18-9-11-21(12-10-18)30-16-20-13-19-14-25(35-2)26(36-3)15-24(19)32(28(20)34)17-27(33)31-23-8-6-5-7-22(23)29/h5-15,30H,4,16-17H2,1-3H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXPRZZELGISHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

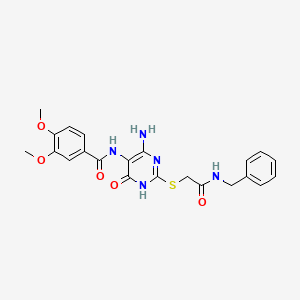
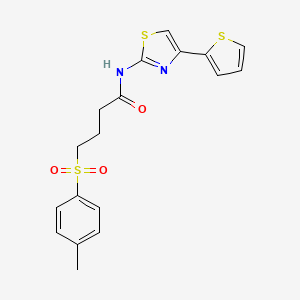

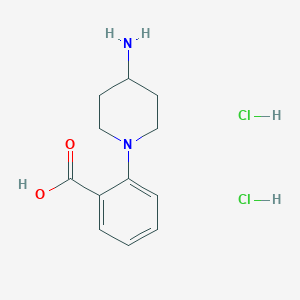
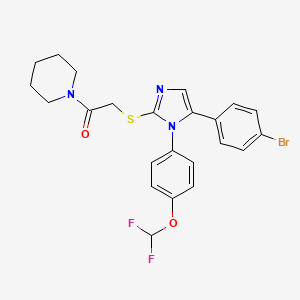
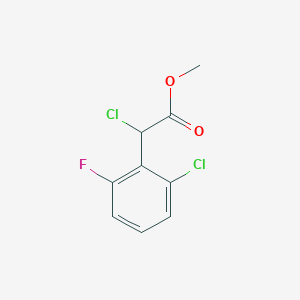
![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)
![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)
![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)
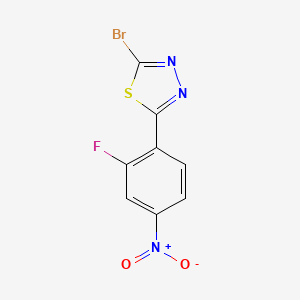
![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2970366.png)
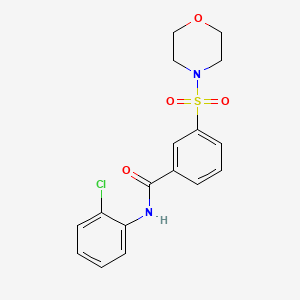
![2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2970368.png)